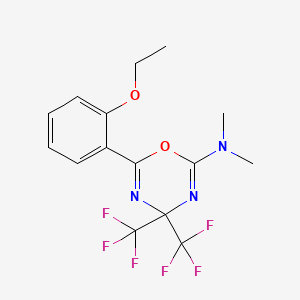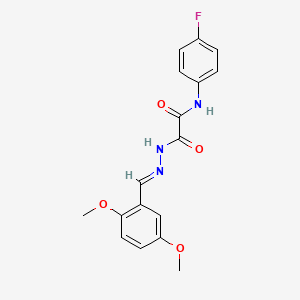![molecular formula C18H34N4O6S2 B11567014 1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] is a complex organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to 3-methyl-1,1-dioxidotetrahydrothiophenyl moieties
Méthodes De Préparation
The synthesis of 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] typically involves the reaction of hexane-1,6-diamine with 3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The urea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The urea groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] include:
1,1’-Hexane-1,6-diylbis[3-phenylurea]: Differing by the substitution of phenyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups.
1,1’-Hexane-1,6-diylbis[3-(3,3,5-trimethylcyclohexyl)urea]: Featuring trimethylcyclohexyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups.
1,1’-Hexane-1,6-diylbis[3-(2-furylmethyl)urea]: Incorporating furylmethyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups
Propriétés
Formule moléculaire |
C18H34N4O6S2 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-[6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C18H34N4O6S2/c1-17(7-11-29(25,26)13-17)21-15(23)19-9-5-3-4-6-10-20-16(24)22-18(2)8-12-30(27,28)14-18/h3-14H2,1-2H3,(H2,19,21,23)(H2,20,22,24) |
Clé InChI |
KLMIISSILSOURX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C1)NC(=O)NCCCCCCNC(=O)NC2(CCS(=O)(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B11566935.png)
![ethyl 4-[(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carbonyl)amino]benzoate](/img/structure/B11566949.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11566976.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11566997.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567001.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)

